2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide
Description
2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide is a substituted acetamide derivative featuring an amino group attached to a central carbon, which is further bonded to a 5-bromo-2-methoxyphenyl moiety.
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-amino-2-(5-bromo-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H2,12,13) |
InChI Key |
MJOAPTFCTHESHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide typically involves the reaction of 5-bromo-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of 5-bromo-2-methoxyaniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetamide.
Reduction: Formation of 2-Amino-2-(2-methoxyphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, highlighting substituent variations and their implications:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Features & Implications | References |
|---|---|---|---|---|---|
| 2-Amino-2-(5-bromo-2-methoxyphenyl)acetamide | C₉H₁₁BrN₂O₂ | 259.10 | -NH₂, 5-Br, 2-OCH₃ | Bromine enhances lipophilicity; methoxy aids solubility. | [2] |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | 2-Br, 4'-OCH₃, ketone group | Ketone vs. acetamide: reduced hydrogen-bonding potential. | [3] |
| 2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide | C₉H₁₀BrFN₂O | 261.09 | 5-Br, 2-F, methylamino group | Fluorine increases electronegativity, affecting binding. | [9] |
| N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | C₁₇H₁₉N₂O₃ | 299.35 | 5-NH₂, 2-OCH₃, 2,4-dimethylphenoxy | Bulky phenoxy group may hinder receptor interactions. | [10] |
| 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.15 | Benzamide backbone, 5-Br, 2-F, 2-OCH₃ | Benzamide vs. acetamide: altered conformational flexibility. | [11] |
| 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | C₂₃H₂₁BrN₂O₄ | 501.33 | 4-CHO, 5-Br, 2-OCH₃, 2-methylphenyl | Formyl group increases reactivity; phenoxy linker extends structure. | [12] |
Challenges in Compound Identification
highlights reproducibility issues in breath biomarker studies, emphasizing the need for precise retention indices and mass spectral validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
